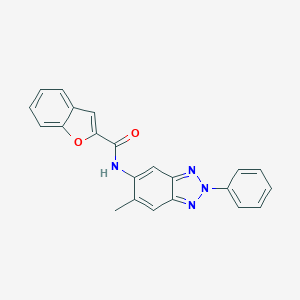
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzotriazole ring, followed by the introduction of the benzofuran moiety and subsequent functionalization to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of corresponding carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may explore its potential as a therapeutic agent or a diagnostic tool. In industry, it can be used in the development of new materials with specific properties, such as UV-absorbing coatings or photostabilizers.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and to identify the key molecular interactions responsible for its effects.
Comparison with Similar Compounds
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can be compared with other benzotriazole derivatives and benzofuran-containing compounds. Similar compounds include N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide and N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-phenylacrylamide. The uniqueness of this compound lies in its specific structural features, which may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C22H16N4O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H16N4O2/c1-14-11-18-19(25-26(24-18)16-8-3-2-4-9-16)13-17(14)23-22(27)21-12-15-7-5-6-10-20(15)28-21/h2-13H,1H3,(H,23,27) |
InChI Key |
ACQDVKQQOCZMHR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
